FRAX486 FRAX486 FRAX486 is an inhibitor of group I p21-activated kinases (PAKs; IC50s = 8.25, 39.5, and 55.3 nM for PAK1, PAK2, and PAK3, respectively). It is selective for group I PAKs over PAK4, a group II PAK (IC50 = 779 nM). FRAX486 (20 mg/kg) reverses decreases in the mean density of apical dendritic spines in the temporal cortex in the Fmr1-/- mouse model of fragile X syndrome. It completely abolishes audiogenic seizures, hyperactivity, and stereotypical movements in Fmr1-/- mice when administered at a dose of 30 mg/kg. FRAX486 prevents adolescent cortical dendritic spine loss and rescues prepulse inhibition deficits in a Disc1 knockdown mouse model of schizophrenia.
FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0528481
InChI: InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32)
SMILES: CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F
Molecular Formula: C25H23Cl2FN6O
Molecular Weight: 513.4 g/mol

FRAX486

CAS No.:

VCID: VC0528481

Molecular Formula: C25H23Cl2FN6O

Molecular Weight: 513.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

FRAX486 -

Description

FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), which are enzymes involved in various cellular processes including cell signaling, cytoskeleton remodeling, and cell migration. PAKs have been implicated in several diseases, including cancer and neurological disorders. FRAX486 has shown promise in preclinical studies for its ability to modulate PAK activity and address related pathologies.

Biological Activity

FRAX486 exhibits potent inhibitory activity against PAK1, PAK2, PAK3, and PAK4, with IC50 values of 14, 33, 39, and 575 nM, respectively . This specificity allows it to target pathways involved in neuronal development and cancer progression.

Neurological Applications

In models of fragile X syndrome (FXS), FRAX486 has been shown to rescue dendritic spine abnormalities and improve behavioral symptoms. It decreases the density of dendritic spines in apical neurons of Fmr1 knockout mice, which is associated with FXS . Additionally, FRAX486 reduces seizure susceptibility and hyperactivity in these models, suggesting potential therapeutic applications for FXS and related neurodevelopmental disorders .

ApplicationEffectModel
Dendritic Spine DensityDecreasedFmr1 KO mice
Seizure SusceptibilityReducedFmr1 KO mice
HyperactivityReducedFmr1 KO mice

Cancer Research

FRAX486 has also been investigated for its role in cancer, particularly in triple-negative breast cancer (TNBC). It inhibits autophagy and epithelial-mesenchymal transition (EMT), processes critical for cancer cell migration and metastasis . By blocking autophagy, FRAX486 reduces the metastatic potential of TNBC cells .

Cancer TypeEffectMechanism
Triple-Negative Breast CancerReduced MetastasisInhibition of Autophagy and EMT

Multidrug Resistance

FRAX486 has been found to overcome ABCB1-mediated multidrug resistance, a common challenge in cancer therapy. It enhances intracellular drug accumulation by inhibiting the efflux function of P-glycoprotein (ABCB1), thereby increasing the effectiveness of chemotherapeutic agents .

Drug Resistance MechanismEffect of FRAX486Impact on Chemotherapy
ABCB1 OverexpressionInhibits EffluxIncreases Drug Accumulation
Product Name FRAX486
Molecular Formula C25H23Cl2FN6O
Molecular Weight 513.4 g/mol
IUPAC Name 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32)
Standard InChIKey DHKFOIHIUYFSOF-UHFFFAOYSA-N
SMILES CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F
Canonical SMILES CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms FRAX486; FRAX-486; FRAX 486.
Reference 1: Hayashi-Takagi A, Araki Y, Nakamura M, Vollrath B, Duron SG, Yan Z, Kasai H, 2: Dolan BM, Duron SG, Campbell DA, Vollrath B, Shankaranarayana Rao BS, Ko HY,
PubChem Compound 68060125
Last Modified Aug 15 2023

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